molecular formula C16H12FN3O3 B1672859 Flubendazole CAS No. 31430-15-6

Flubendazole

Cat. No. B1672859
CAS RN: 31430-15-6
M. Wt: 313.28 g/mol
InChI Key: CPEUVMUXAHMANV-UHFFFAOYSA-N
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Description

Flubendazole is an anthelmintic, used both in humans and for veterinarian purposes . It is very close chemically to mebendazole, the only difference being an added fluorine group . It is available for human use to treat worm infections .


Synthesis Analysis

Flubendazole has been developed into a new nanocrystal through microfluidization followed by freeze-dried methods . The preparation methods did not interfere with the preservation of the drug structure .


Molecular Structure Analysis

Flubendazole has a molecular formula of C16H12FN3O3 . It belongs to the class of organic compounds known as benzophenones, which are organic compounds containing a ketone attached to two phenyl groups .


Chemical Reactions Analysis

Flubendazole is very close chemically to mebendazole, the only difference being an added fluorine group . It belongs to the class of organic compounds known as benzophenones .


Physical And Chemical Properties Analysis

Flubendazole has a molecular weight of 313.29 . It has a melting point of 243°C . Its solubility in water is 10.0 ± 0.4 × 10 −6 μg/mL (pH 1.6); 0.29 ± 0.06 × 10 −6 μg/mL (pH 6.5) mg/mL (20 °C) .

Scientific Research Applications

Anticancer Potential

Colon and Melanoma Cancer

Flubendazole exhibits anticancer activity through mechanisms like inducing mitotic catastrophe and apoptosis in cancer cells. Studies have shown its ability to inhibit the proliferation of colorectal cancer cells by inducing mitotic catastrophe and senescence, as well as its cytotoxic effects on malignant melanoma, disrupting microtubule structure and leading to cell death (Králová et al., 2016; Čáňová et al., 2018).

Neuroblastoma

Flubendazole has been identified as a potential anti-neuroblastoma compound, showing efficacy against a wide range of cancer cell lines, including those resistant to other anticancer drugs. It operates through microtubule dysfunction, suggesting a promising avenue for treatment-resistant neuroblastoma (Michaelis et al., 2015).

Pharmacokinetics and Metabolism

Metabolism in Human Liver and Cancer Cell Lines

Research into the metabolism of Flubendazole in the human liver and various cancer cell lines has filled gaps in knowledge regarding its biotransformation. This is critical for understanding its systemic toxicity and potential anticancer efficacy, shedding light on how cancer cells may metabolize and potentially deactivate Flubendazole (Kubíček et al., 2019; Stuchlíková et al., 2018).

Environmental Impact and Detoxification

Aquatic Ecotoxicity

Studies on the environmental impact of Flubendazole have highlighted its aquatic ecotoxicity, underscoring the importance of understanding and mitigating the negative effects of pharmaceuticals on biota. The ecotoxicity research aims to evaluate the sensitivity of different aquatic organisms to Flubendazole, contributing to the broader understanding of its environmental footprint (Wagil et al., 2014).

Safety And Hazards

Flubendazole is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

Flubendazole has shown promising anti-tumor effects in different types of cancers, including breast cancer, melanoma, prostate cancer, colorectal cancer, and lung cancer . It has been found to exhibit valid antitumor activity in vitro as well as in vivo . Further studies are needed to explore the potential of flubendazole as a therapeutic agent in cancer treatment .

properties

IUPAC Name

methyl N-[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3/c1-23-16(22)20-15-18-12-7-4-10(8-13(12)19-15)14(21)9-2-5-11(17)6-3-9/h2-8H,1H3,(H2,18,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEUVMUXAHMANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023058
Record name Flubendazole
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Molecular Weight

313.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flubendazole

CAS RN

31430-15-6
Record name Flubendazole
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Record name Flubendazole [USAN:INN:BAN]
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Record name Flubendazole
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Record name Flubendazole
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Record name Flubendazole
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Record name Flubendazole
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Record name FLUBENDAZOLE
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Melting Point

> 260
Record name Flubendazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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